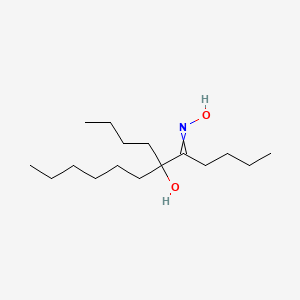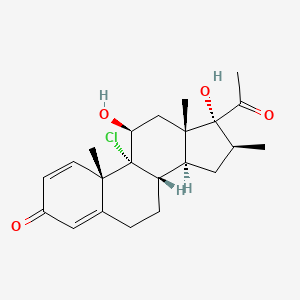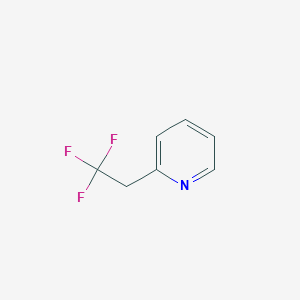
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of chloro, nitro, and trifluoromethyl groups attached to an aniline backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the nitration of aniline derivatives followed by chlorination and the introduction of trifluoromethyl groups. The reaction conditions often require the use of strong acids, such as sulfuric acid, and nitrating agents like nitric acid. The chlorination step may involve reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and chlorination processes, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro groups to amino groups, using reagents like hydrogen gas and palladium catalysts.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chloro and nitro positions, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon, or sodium borohydride in the presence of a suitable solvent.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted aniline derivatives, which can be further functionalized for specific applications.
Wissenschaftliche Forschungsanwendungen
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as dyes, pigments, and coatings.
Wirkmechanismus
The mechanism of action of 2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline involves its interaction with specific molecular targets and pathways. The compound’s nitro and trifluoromethyl groups can participate in electron transfer processes, affecting cellular redox states and enzyme activities. Its ability to form hydrogen bonds and interact with hydrophobic pockets in proteins makes it a versatile molecule for studying biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-chloro-N-(2-methyl-4-nitrophenyl)benzamide
- 2-chloro-N-(2-methyl-4-nitrophenyl)propanamide
Uniqueness
Compared to similar compounds, 2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline stands out due to the presence of the trifluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in applications requiring high chemical stability and specific reactivity profiles.
Eigenschaften
Molekularformel |
C14H9ClF3N3O4 |
|---|---|
Molekulargewicht |
375.69 g/mol |
IUPAC-Name |
2-chloro-N-(2-methyl-4-nitrophenyl)-6-nitro-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C14H9ClF3N3O4/c1-7-4-9(20(22)23)2-3-11(7)19-13-10(15)5-8(14(16,17)18)6-12(13)21(24)25/h2-6,19H,1H3 |
InChI-Schlüssel |
PSILDCKSIWSCEZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC2=C(C=C(C=C2Cl)C(F)(F)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


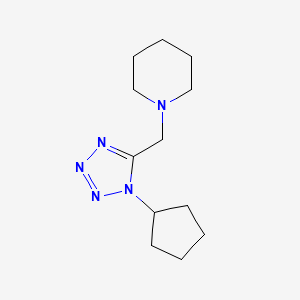
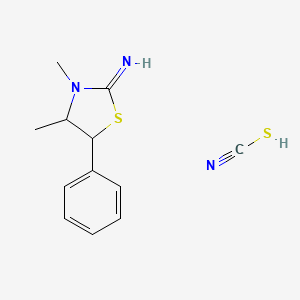
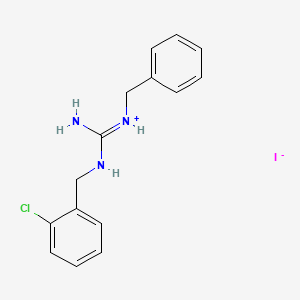
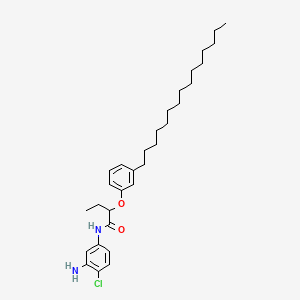
![(3xi)-N-{[5-Cyano-6-(phenylsulfanyl)pyridine-3-carbonyl]carbamoyl}-2-deoxy-beta-D-glycero-pentofuranosylamine](/img/structure/B13757104.png)

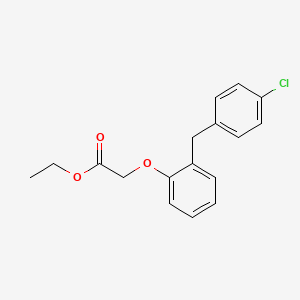

![n-[4-(2,3-Dihydroxypropoxy)phenyl]acetamide](/img/structure/B13757128.png)
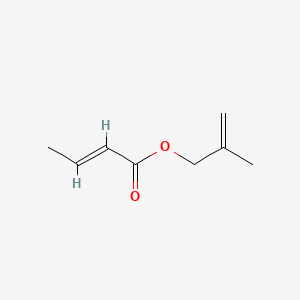
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]-5-phenyltriazole-4-carboxamide](/img/structure/B13757134.png)
